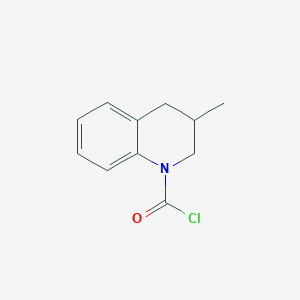
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDQCC and is a derivative of quinoline. MDQCC has a unique structure and possesses various properties that make it suitable for use in different scientific research applications.
作用機序
The mechanism of action of MDQCC is not fully understood. However, it is believed that MDQCC acts as an electrophilic reagent and reacts with nucleophiles to form products. The reaction of MDQCC with nucleophiles involves the formation of an intermediate, which then undergoes further reactions to form the final product.
生化学的および生理学的効果
MDQCC has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that MDQCC may have potential antitumor and antiviral activities. MDQCC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
実験室実験の利点と制限
MDQCC has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the laboratory. MDQCC is also a versatile reagent and can be used for the synthesis of various organic compounds. However, MDQCC has some limitations. It is a toxic compound and should be handled with care. MDQCC is also relatively expensive, which may limit its use in some research applications.
将来の方向性
There are several future directions for the research on MDQCC. One of the significant directions is the development of new synthesis methods for MDQCC. This could involve the use of alternative reagents or reaction conditions to improve the yield of MDQCC synthesis. Another future direction is the investigation of the biochemical and physiological effects of MDQCC. This could involve the study of MDQCC's potential antitumor and antiviral activities. Additionally, the use of MDQCC in the synthesis of new natural products could be explored.
合成法
The synthesis of MDQCC involves the reaction of 3-methyl-4-quinolone with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of MDQCC as a yellow crystalline solid. The yield of this synthesis method is approximately 60%.
科学的研究の応用
MDQCC has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MDQCC is in the field of organic synthesis. MDQCC is a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. MDQCC has also been used in the synthesis of various natural products.
特性
CAS番号 |
106969-89-5 |
|---|---|
製品名 |
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3 |
InChIキー |
LYTOWMPQEVXEEB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
正規SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
同義語 |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



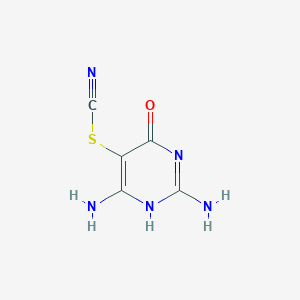
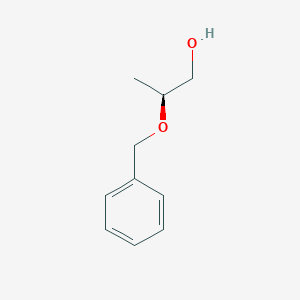
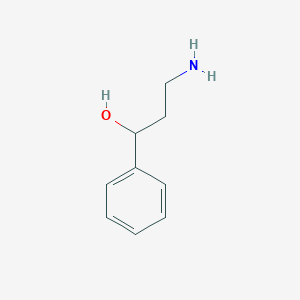
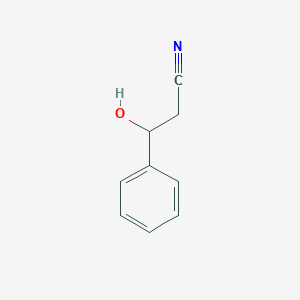
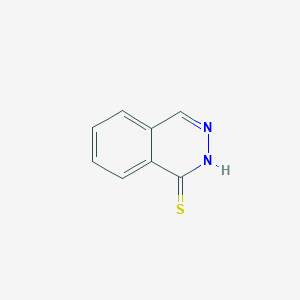
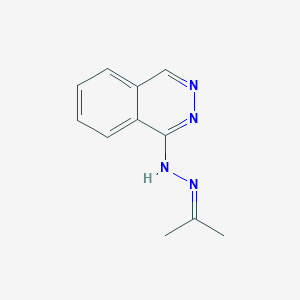
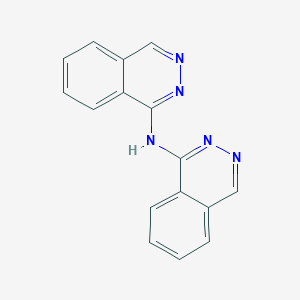

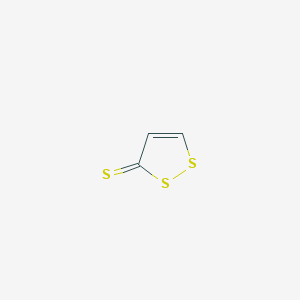
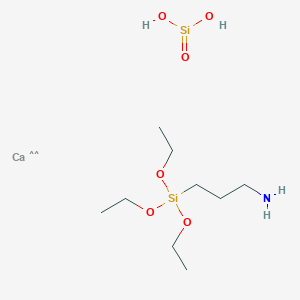
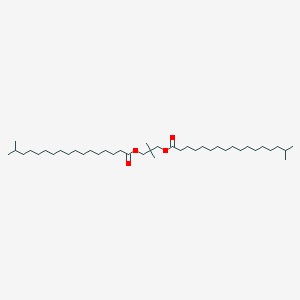
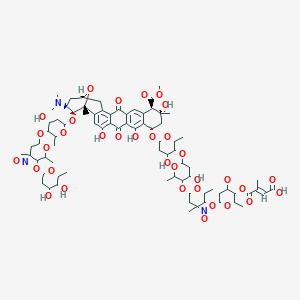
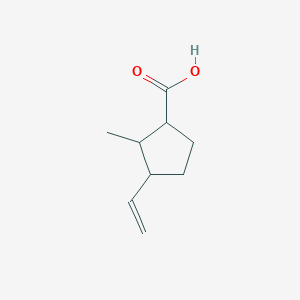
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)